tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with a sulfanylmethyl group at the 2-position and a tert-butyl ester at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Esterification: The final step involves the esterification of the morpholine-4-carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the morpholine ring .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate: This compound features a hydroxymethyl group instead of a sulfanylmethyl group.
Tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate: This is the enantiomer of the compound .
Uniqueness
Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific stereochemistry (2R) also plays a crucial role in its interaction with molecular targets.
Properties
CAS No. |
2703745-26-8 |
---|---|
Molecular Formula |
C10H19NO3S |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
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